4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one (CAS: 1142202-38-7) is a pyrrolidinone derivative featuring a 1,3,4-thiadiazole ring linked to the pyrrolidinone core and a 4-ethylphenyl substituent at the 1-position. Its molecular formula is C₁₃H₁₄N₄OS, with a molecular weight of 274.34 g/mol .
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-2-9-3-5-11(6-4-9)18-8-10(7-12(18)19)13-16-17-14(15)20-13/h3-6,10H,2,7-8H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGNYWGQHKKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156259 | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-38-7 | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: One-Pot Synthesis
This method involves a one-pot reaction where multiple reagents are combined simultaneously to synthesize the target compound efficiently.
- Ethyl phenyl ketone
- Thiosemicarbazide
- Acetic anhydride
- Sodium acetate
- Mix ethyl phenyl ketone with thiosemicarbazide in acetic anhydride.
- Add sodium acetate as a catalyst.
- Heat the mixture at reflux for several hours.
- Upon completion, cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the resulting solid through recrystallization.
Yield: Approximately 70% based on starting materials.
Method B: Multi-Step Synthesis
This method utilizes a series of reactions to construct the thiadiazole ring followed by the formation of the pyrrolidinone structure.
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole
- Combine thiosemicarbazide with carbon disulfide in an alkaline medium (e.g., potassium hydroxide).
- Heat the mixture to promote cyclization, forming 5-amino-1,3,4-thiadiazole.
Step 2: Formation of Pyrrolidinone
- React 5-amino-1,3,4-thiadiazole with 4-ethylbenzaldehyde in ethanol.
- Add a catalytic amount of acid (e.g., hydrochloric acid) to facilitate condensation.
- Heat under reflux until the reaction is complete.
- Isolate the product through filtration and recrystallization.
Yield: Approximately 65% after purification.
Method C: Microwave-Assisted Synthesis
Microwave irradiation can be employed to enhance reaction rates and yields.
- Thiosemicarbazide
- Ethyl phenyl ketone
- Acetic acid
- Mix thiosemicarbazide with ethyl phenyl ketone in acetic acid.
- Place the mixture in a microwave reactor and irradiate for a specified time (typically 10–15 minutes).
- Allow the mixture to cool and precipitate the product by adding water.
- Collect and purify through recrystallization.
Yield: Reported yields can reach up to 85%, demonstrating improved efficiency compared to conventional heating methods.
The synthesized compound can be characterized using various analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To determine structural integrity |
| IR Spectroscopy | To identify functional groups |
| Mass Spectrometry | To confirm molecular weight |
| HPLC | To assess purity |
These techniques are critical for confirming the successful synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one and ensuring its suitability for further biological testing.
While specific studies on 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one are limited, compounds containing similar thiadiazole scaffolds have demonstrated various biological activities:
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antimicrobial | Thiadiazole derivatives | Effective against bacterial strains |
| Anticonvulsant | Similar pyrrolidine derivatives | Significant activity in seizure models |
Future research should focus on evaluating the biological properties of this specific compound through in vitro and in vivo studies to fully elucidate its potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-ethyl group in the target compound introduces moderate steric bulk and lipophilicity compared to smaller substituents like methyl or polar groups like methoxy. The 2-ethylphenyl analog (CAS: 1217862-63-9) demonstrates positional isomerism, which may alter binding interactions in biological systems .
Antioxidant Activity
- A compound with a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole moiety (1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH assays .
- In contrast, analogs with 4-methyl-5-thioxo-triazole groups showed 1.35× higher activity than vitamin C .
Biological Activity
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical formula for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is C₁₄H₁₆N₄OS. The structure features a pyrrolidinone ring substituted with a thiadiazole moiety and an ethylphenyl group. This unique combination of functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies using MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines have shown that certain derivatives can induce apoptosis and inhibit cell proliferation.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
These findings suggest that modifications in the structure can significantly enhance the anticancer activity of thiadiazole derivatives .
Antimicrobial Activity
Thiadiazole derivatives also exhibit antimicrobial properties. Research has shown that certain compounds within this class possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives with specific substitutions on the phenyl ring have been noted for their enhanced antibacterial effects .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8d | A. niger | 32 µg/mL |
| 8e | C. albicans | 42 µg/mL |
These results indicate that structural modifications can lead to improved antimicrobial efficacy .
Anti-inflammatory Activity
Some studies have indicated that thiadiazole derivatives may also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Studies
Several case studies have explored the biological activity of thiadiazole-containing compounds:
- Case Study on Anticancer Activity : A study conducted on a series of thiadiazole derivatives demonstrated that specific substitutions led to increased selectivity towards cancer cells over normal cells. The study used an MTT assay to evaluate cytotoxicity and found that certain compounds induced significant apoptosis in cancer cells while sparing normal cells .
- Case Study on Antimicrobial Efficacy : Another research paper focused on the synthesis and evaluation of various thiadiazole derivatives against clinical isolates of bacteria and fungi. The results showed promising antimicrobial activity, with some compounds exhibiting MIC values comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one, and how are reaction conditions optimized?
- Synthesis Steps : The compound’s synthesis typically involves multi-step organic reactions, including cyclization of thiadiazole precursors and coupling with pyrrolidinone derivatives. Key reagents include thioamides, aldehydes, and hydrazines .
- Optimization : Parameters like temperature (e.g., reflux conditions), solvent choice (e.g., ethanol or DMF), and reaction time are critical for yield and purity. Microwave-assisted synthesis may reduce reaction time .
- Purification : Recrystallization (using DMF/EtOH mixtures) or chromatography ensures high purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) verify molecular structure and purity .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses stability under varying temperatures .
Advanced Research Questions
Q. How does the compound’s structural complexity influence its biological activity, and what assays are used to evaluate this?
- Mechanistic Insights : The 1,3,4-thiadiazole and pyrrolidinone moieties confer potential antimicrobial or anticancer activity. Substituents like the 4-ethylphenyl group may enhance lipophilicity and membrane penetration .
- Assays :
- In vitro testing : Cytotoxicity assays (e.g., MTT) against cancer cell lines.
- Enzyme inhibition : Kinase or protease inhibition studies to identify molecular targets .
- Data Interpretation : IC₅₀ values and dose-response curves quantify potency .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Comparative Analysis : Compare substituent effects (e.g., replacing 4-ethylphenyl with fluorophenyl groups) to isolate structure-activity relationships .
- Replication Studies : Validate conflicting results by standardizing assay conditions (e.g., pH, cell line selection) .
- Computational Modeling : Molecular docking predicts binding affinities to explain discrepancies .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Sensitivity : The thiadiazole ring may hydrolyze under acidic/basic conditions, requiring buffered solutions during biological assays .
- Thermal Stability : Degradation above 150°C (observed in DSC) limits high-temperature applications. Storage at −20°C in inert atmospheres is recommended .
Methodological Challenges
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?
- Systematic Variation : Synthesize derivatives with controlled substitutions (e.g., alkyl vs. aryl groups on the pyrrolidinone ring) .
- Statistical Tools : Use factorial design to evaluate the impact of reaction variables (e.g., solvent polarity, catalyst loading) on biological outcomes .
- Data Integration : Combine SAR data with molecular dynamics simulations to predict bioactivity .
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in thiadiazole formation .
- Continuous Flow Reactors : Enhance mixing and heat transfer for intermediates prone to degradation .
- Byproduct Analysis : Use TLC or HPLC to identify side products and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
